molecular formula C6H8N2O B1281112 5-Methoxypyridin-3-amine CAS No. 64436-92-6

5-Methoxypyridin-3-amine

Cat. No.: B1281112
CAS No.: 64436-92-6
M. Wt: 124.14 g/mol
InChI Key: CTQPCFFQBYXOAJ-UHFFFAOYSA-N
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Description

5-Methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Amination Protocols

A study by Pang, Kaga, and Chiba (2018) developed a protocol for the nucleophilic amination of methoxypyridines and their derivatives using sodium hydride (NaH) in the presence of lithium iodide (LiI). This method provides concise access to various aminopyridines, which are potentially of medicinal interest (Pang, Kaga, & Chiba, 2018).

Stability of Imino Macrocycles

Saggiomo and Lüning (2008) explored the stability of imines derived from 4-methoxypyridine-2,6-dicarbaldehyde. They found that certain macrocyclic diimines showed remarkable stability in water, which is significant for applications in aqueous environments (Saggiomo & Lüning, 2008).

Synthesis of Bicyclic δ-Lactams

Research by Sośnicki (2009) described the efficient synthesis of 5-functionalised-2-methoxypyridines and their application in the synthesis of bicyclic δ-lactams. This synthesis process presents potential for diverse applications in organic chemistry and pharmaceuticals (Sośnicki, 2009).

Structural and Physicochemical Features

Böck et al. (2021) reported on the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine. They highlighted the different sites of protonation and intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior and potential applications of these compounds (Böck et al., 2021).

Synthesis and Cytotoxic Activity of Alkaloids

Du et al. (2018) isolated new alkaloids from Pinellia pedatisecta, including compounds derived from 5-methoxypyridin-2-yl. These compounds exhibited significant cytotoxicity against human cervical cancer HeLa cells, underscoring their potential in cancer research (Du et al., 2018).

NMR Studies of Substituted Nitropyridines

Nudelman and Cerdeira (1986) conducted NMR studies on substituted nitropyridines, including 2-methoxypyridine derivatives. Their findings contribute to a deeper understanding of the molecular structure and electronic properties of these compounds, which is essential for various scientific applications (Nudelman & Cerdeira, 1986).

Safety and Hazards

5-Methoxypyridin-3-amine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Safety measures include wearing protective clothing and avoiding inhalation of dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

5-Methoxypyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell proliferation, survival, and metabolism . The compound acts as an inhibitor of PI3K, thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with mammalian target of rapamycin (mTOR), another crucial enzyme in cellular metabolism and growth .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving PI3K and mTOR . By inhibiting these pathways, the compound can alter gene expression and cellular metabolism. In cancer cells, for instance, this compound has been shown to induce cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to the active sites of PI3K and mTOR, inhibiting their enzymatic activities . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as AKT, which plays a pivotal role in cell survival and growth . Consequently, the compound can modulate various cellular functions by altering gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to alterations in glucose metabolism, lipid synthesis, and protein synthesis, which are critical for cell growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size, which affect its ability to penetrate cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with its target enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Properties

IUPAC Name

5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQPCFFQBYXOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507430
Record name 5-Methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64436-92-6
Record name 5-Methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxypyridin-3-ylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromo-5-methoxypyridine (15 g) was added to a pressure vessel, and CuSO4 (3.9 g) and 25% aq ammonia (150 mL) were added. The reaction mixture was stirred for 4 h at 135° C., then cooled to RT, basified with aqueous NaOH solution, and extracted with CH2Cl2. After evaporation of volatiles, 3-amino-5-methoxypyridine was obtained as yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromo-5-methoxypyridine (15 g) was added to a pressure vessel, and CUSO4 (3.9 g) and 25% aq. ammonia (150 mL) were added. The reaction mixture was stirred for 4 h at 135° C., then cooled to RT, basified with aqueous NaOH solution, and extracted with CH2Cl2. After evaporation of volatiles, 3-amino-5-methoxypyridine was obtained as yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
CUSO4
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-5-methoxypyridine (5.2 g, 27.5 mmol) and CuSO4.H2O (1.37 g, 5.5 mmol) in NH4OH (5 mL) was placed in a sealed tube and heated at 120° C. for 10 hours. The reaction mixture was then cooled to room temperature, diluted with H2O (40 mL), and extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated to afford the title compound that was used in the next step with no further purification.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Crude 5-bromo-3-methoxypyridine (3.50 g, 18.62 mmol) was dissolved in methanol (50 mL) and added to concentrated ammonium hydroxide (29.7%, 14.8 M, 50 mL) and copper(I) bromide (2.67 g, 18.62 mmol) in a heavy-walled glass pressure-tube apparatus. The tube was flushed with nitrogen and sealed. The mixture Was stirred and heated at 170-172° C. (oil bath temperature) for 24 h. After cooling, the solution was concentrated by rotary evaporation to a gummy residue. The residue was diluted with sodium carbonate solution (17.6%, 200 mL) and extracted with CH2Cl2 (4×50 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation to give 1.26 g of a cream-brown solid. The aqueous phase was re-extracted with CH2Cl2 (4×50 mL). The combined CH2Cl2 extracts were similarly dried and concentrated to give an additional 0.34 g of a cream-brown solid, bringing the total yield to 1.60 g (69.2%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
2.67 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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